Butyl acetoacetate

Catalog No.
S748900
CAS No.
591-60-6
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl acetoacetate

CAS Number

591-60-6

Product Name

Butyl acetoacetate

IUPAC Name

butyl 3-oxobutanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-3-4-5-11-8(10)6-7(2)9/h3-6H2,1-2H3

InChI Key

REIYHFWZISXFKU-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CC(=O)C

Solubility

insoluble in water; soluble in alcohol and oil

Canonical SMILES

CCCCOC(=O)CC(=O)C

Organic Synthesis Precursor

  • Versatile Building Block

    Butyl acetoacetate acts as a versatile building block for synthesizing complex organic molecules. Its reactive ketone groups allow for further chemical transformations, leading to a diverse range of target compounds. For instance, it serves as a precursor for the synthesis of β-keto esters, α,β-unsaturated ketones, and heterocyclic compounds [].

  • Acyloin Condensation

    Butyl acetoacetate plays a crucial role in the acyloin condensation reaction. This reaction forms 1,2-diols (acyloins) by coupling two ester enolates derived from the reagent []. This reaction is valuable for synthesizing specific diol structures used in various research fields.

Acetoacetylation Reagent

  • Modification of Functional Groups

    Butyl acetoacetate acts as an efficient acetoacetylating agent, introducing an acetoacetyl group (CH3COCH2CO-) onto various organic molecules containing nucleophilic functional groups like alcohols and amines. This process modifies the molecule's properties and reactivity, allowing researchers to tailor molecules for specific applications [].

  • Applications in Pharmaceuticals and Agrochemicals

    The acetoacetylating ability of butyl acetoacetate finds applications in the synthesis of pharmaceutical and agrochemical compounds. By introducing the acetoacetyl group, researchers can modify the biological activity and other properties of these molecules [].

Butyl acetoacetate, also known as tert-butyl acetoacetate, is an organic compound with the chemical formula C8H14O3C_8H_{14}O_3. It belongs to the class of acetoacetic esters and is characterized by a ketone functional group adjacent to an ester. This compound appears as a colorless liquid with a fruity odor and is soluble in organic solvents such as ethanol and ether. Its structure includes a tert-butyl group attached to the acetoacetate moiety, which enhances its reactivity in various

  • Enamine Formation: The reaction of butyl acetoacetate with secondary amines, such as morpholine, can yield enaminoesters or ketoamides depending on the reaction conditions. Under kinetic control, the enaminoester is favored, while thermodynamic control leads to the formation of ketoamides .
  • Self-Condensation: Butyl acetoacetate can undergo self-condensation reactions to form larger molecules, which can be useful in synthetic organic chemistry .
  • Cross-Linking Reactions: The acetoacetyl functionality allows butyl acetoacetate to participate in cross-linking reactions with other polymers, enhancing their properties for coatings and resins .

Several methods exist for synthesizing butyl acetoacetate:

  • Direct Esterification: This method involves reacting acetoacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires heating to facilitate ester formation.
  • Ketene Dimerization: A more recent method involves the reaction of ketene dimer with tert-butyl alcohol in the presence of fatty amines or tertiary amine catalysts at elevated temperatures (20–150 °C). This method yields high purity and yield of butyl acetoacetate .
  • Self-Condensation: Utilizing self-condensation techniques of tert-butyl acetate can also produce butyl acetoacetate effectively .

Butyl acetoacetate has a variety of applications across different industries:

  • Solvent: It is commonly used as a solvent in coatings, inks, and adhesives due to its favorable evaporation rate and solvent properties.
  • Chemical Intermediate: It serves as an important intermediate in organic synthesis for producing pharmaceuticals and agrochemicals.
  • Polymer Production: The compound's ability to undergo cross-linking reactions makes it valuable in the production of polymers and resins that require enhanced durability and performance characteristics.

Interaction studies involving butyl acetoacetate primarily focus on its reactivity with amines and other nucleophiles. The formation of enamines and ketoamides from its reaction with morpholine illustrates its potential utility in synthetic pathways where selective reactivity is desired. These studies highlight the compound's versatility and importance in organic synthesis .

Butyl acetoacetate shares similarities with several other compounds within the acetoacetic ester family. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
Ethyl AcetoacetateC6H10O3C_6H_{10}O_3More volatile; commonly used as a solvent
Methyl AcetoacetateC5H8O3C_5H_{8}O_3Lower boiling point; used in flavoring agents
Propyl AcetoacetateC7H12O3C_7H_{12}O_3Similar reactivity; slightly higher boiling point
Acetoacetic AcidC5H8O3C_5H_8O_3Parent compound; more acidic properties

Uniqueness of Butyl Acetoacetate:

  • The tert-butyl group enhances steric hindrance, which can influence reaction pathways compared to smaller alkyl groups.
  • Its higher boiling point compared to ethyl and methyl variants makes it suitable for applications requiring stability at elevated temperatures.

Molecular Formula and Mass (C₈H₁₄O₃, 158.20 g/mol)

Butyl acetoacetate possesses the molecular formula C₈H₁₄O₃ with a precise molecular weight of 158.20 grams per mole [1] [3]. The compound is characterized by multiple synonymous names including butyl 3-oxobutanoate, acetoacetic acid butyl ester, and 3-oxobutanoic acid butyl ester [2] [4]. The monoisotopic molecular weight has been determined to be 158.094294 atomic mass units [2].

PropertyValueReference
Molecular FormulaC₈H₁₄O₃ [1] [2]
Molecular Weight158.19-158.20 g/mol [1] [3]
Monoisotopic Mass158.094294 amu [2]
Chemical Abstracts Service Number591-60-6 [2] [3]
International Union of Pure and Applied Chemistry Namebutyl 3-oxobutanoate [4]

The compound exhibits characteristic physical properties consistent with its molecular structure, appearing as a colorless clear liquid at ambient temperature [6] [7]. The density has been measured at 0.9761 grams per cubic centimeter at 25°C, with a refractive index of 1.421 [6] [7]. The boiling point occurs at 214°C under standard atmospheric pressure, while the melting point is recorded at -35.6°C [3] [6].

Structural Characteristics and Bond Parameters

The molecular structure of butyl acetoacetate features a beta-dicarbonyl system with an ester linkage to a four-carbon butyl chain [4] [6]. The compound contains two carbonyl groups separated by a methylene bridge, creating the characteristic acetoacetate moiety [5] [8]. The structural formula can be represented as CH₃-CO-CH₂-CO-O-CH₂-CH₂-CH₂-CH₃, highlighting the ketone and ester functionalities [1] [4].

The compound demonstrates typical bond parameters consistent with beta-dicarbonyl systems. Carbon-oxygen double bond lengths in ketones typically range from 1.214 to 1.229 Å, while ester carbonyl bonds exhibit slightly different characteristics [9] [10]. The carbon-carbon bonds in the acetoacetate portion show intermediate character due to the electron-withdrawing effects of the adjacent carbonyl groups [9].

Bond TypeTypical Length (Å)Reference
C=O (ketone)1.214-1.229 [9]
C=O (ester)1.203-1.210 [9]
C-O (ester)1.300-1.448 [10]
C-C (aliphatic)1.51-1.54 [11]

The electronic structure of butyl acetoacetate is characterized by significant electron delocalization within the beta-dicarbonyl system [5] [8]. This delocalization contributes to the enhanced acidity of the methylene protons positioned between the two carbonyl groups, with reported pKa values ranging from 9 to 13 for similar beta-dicarbonyl compounds [12] [13].

Conformational Analysis

Conformational analysis of butyl acetoacetate reveals complex structural dynamics involving both the acetoacetate backbone and the flexible butyl chain [14] [5]. The compound exhibits keto-enol tautomerism, a characteristic feature of beta-dicarbonyl systems, where the keto form predominates under most conditions [5] [15] [8].

Nuclear magnetic resonance studies have demonstrated that butyl acetoacetate exists predominantly in the keto tautomeric form in solution, with the enol form being detectable but representing a minor component of the equilibrium mixture [5] [13]. The tautomeric equilibrium is influenced by solvent polarity, with polar solvents favoring the keto form and non-polar solvents showing increased enol content [5].

Tautomeric FormPredominant ConditionsStability Factors
KetoPolar solvents, ambient temperatureElectrostatic stabilization
EnolNon-polar solvents, low temperatureIntramolecular hydrogen bonding

The conformational flexibility of the butyl chain allows for multiple rotational isomers around the carbon-carbon and carbon-oxygen bonds [14]. Computational studies on similar acetoacetate derivatives have identified multiple stable conformers, with energy barriers between conformations typically ranging from 3 to 15 kilocalories per mole depending on the specific rotational axis [11].

The intramolecular hydrogen bonding characteristic of the enol form creates a six-membered ring structure with oxygen-oxygen distances typically ranging from 2.54 to 2.59 Å in related compounds [16] [17]. This hydrogen bonding significantly influences the conformational preferences and contributes to the overall molecular stability [18] [19].

Crystallographic Studies

Crystallographic investigations of butyl acetoacetate and related beta-dicarbonyl compounds provide valuable insights into solid-state molecular organization and intermolecular interactions [20] [21] [16]. While specific single-crystal X-ray diffraction studies of butyl acetoacetate are limited in the literature, extensive crystallographic work on closely related compounds such as methyl acetoacetate and other acetoacetate esters offers relevant structural information [21] [22].

Studies of methyl acetoacetate at 150 K revealed that the compound crystallizes with discrete molecular entities showing no strong intermolecular interactions [21] [22]. The crystal structure demonstrates the predominance of the keto tautomer in the solid state, consistent with solution-phase observations [22].

Crystallographic ParameterTypical Values for Acetoacetate Esters
Space GroupVarious (P-1, Pnma)
Crystal SystemOrthorhombic, Triclinic
Molecular PackingDiscrete molecules
Intermolecular InteractionsWeak van der Waals forces

Comparative crystallographic studies of acetylacetone, a structurally related beta-diketone, have provided detailed information about hydrogen bonding patterns and molecular geometry in the solid state [16] [17]. These studies revealed oxygen-oxygen distances of approximately 2.54 Å and demonstrated the static nature of the hydrogen bonding arrangement at low temperatures [16].

The crystallographic data for related compounds indicate that acetoacetate esters typically adopt conformations that minimize steric interactions while maintaining optimal orbital overlap for electron delocalization [21] [16]. Temperature-dependent studies have shown that molecular motion in the crystal lattice is primarily restricted to small-amplitude vibrations rather than large-scale conformational changes [16].

Powder diffraction studies and in-situ crystallization techniques have been employed to investigate the phase behavior of liquid acetoacetate esters at reduced temperatures [21]. These investigations have demonstrated the feasibility of obtaining crystalline forms suitable for structural analysis through controlled cooling procedures [21] [22].

Physical State and Appearance

Butyl acetoacetate exists in two primary structural forms: normal butyl acetoacetate (n-butyl acetoacetate) and tertiary butyl acetoacetate (tert-butyl acetoacetate), both of which exhibit distinct physical characteristics at standard temperature and pressure conditions.

Normal butyl acetoacetate presents as a colorless to almost colorless clear liquid with characteristic organoleptic properties [1] [2]. The compound demonstrates a fruity, sweet, brandy-like odor reminiscent of fermented fruit, which has contributed to its application as a flavoring agent [2] [3]. The taste profile is described as sweet and slightly fruity, making it suitable for various berry and fruit flavor formulations [2].

Tertiary butyl acetoacetate appears as a clear, colorless to light yellow liquid under ambient conditions [4] [5] [6]. Unlike its normal isomer, tert-butyl acetoacetate is reported to be odorless or possess only a pleasant, mild odor [6] [7]. Both isomers maintain their liquid state across a wide temperature range, demonstrating excellent stability under normal handling conditions.

The molecular formula for both isomers is C₈H₁₄O₃, with a molecular weight of 158.19-158.20 g/mol [4] [1] [2]. The structural difference lies in the positioning of the butyl group attachment to the acetoacetate moiety, with the tertiary form exhibiting enhanced steric hindrance that influences its reactivity profile [6].

Thermodynamic Properties

Melting and Boiling Points

The thermal properties of butyl acetoacetate demonstrate the influence of molecular structure on phase transition temperatures. Normal butyl acetoacetate exhibits a melting point of -35.6°C [1] [2], while tertiary butyl acetoacetate shows a slightly lower melting point of -38°C [4] [5] [9]. These low melting points ensure that both compounds remain liquid under typical ambient conditions.

The boiling point data reveals significant differences between the isomers and pressure conditions. Normal butyl acetoacetate demonstrates a boiling point ranging from 214°C to 223°C at standard atmospheric pressure [2] [10], with reduced pressure measurements showing 100-103°C at 16 mmHg [1] [3]. Tertiary butyl acetoacetate exhibits a lower atmospheric boiling point of 190°C [5] [11], with reduced pressure boiling occurring at 71-72°C under 11 mmHg [4] [5] [9].

Heat Capacity and Enthalpy

While specific heat capacity data for butyl acetoacetate compounds is limited in the available literature, general thermodynamic principles for ester compounds provide insight into their thermal behavior [12] [13]. Organic esters typically demonstrate heat capacities in the range of 150-200 J/(mol·K) at standard conditions, with values increasing with molecular complexity and chain length [12] [14].

The enthalpy of vaporization for similar acetoacetate esters suggests values in the range of 40-60 kJ/mol, though specific measurements for butyl acetoacetate isomers require further experimental determination [15] [12]. These thermodynamic properties influence the compound's behavior during distillation, storage, and processing operations.

Solubility Profile in Various Solvents

The solubility characteristics of butyl acetoacetate isomers demonstrate significant differences based on their structural configuration and the nature of the solvent system.

Normal butyl acetoacetate exhibits limited water solubility, being essentially insoluble in aqueous media due to its hydrophobic character [1] [2] [3]. This compound demonstrates excellent solubility in organic solvents, including ethanol, diethyl ether, and various hydrocarbon solvents [2] [3]. The low water solubility makes it suitable for applications requiring water-immiscible organic phases.

Tertiary butyl acetoacetate shows enhanced water solubility compared to its normal isomer, with reported values of 8.6-9 g/L at 20°C [4] [9] [16]. This increased aqueous solubility results from the more compact tertiary structure, which reduces the overall hydrophobic surface area. The compound maintains excellent miscibility with most organic solvents, including xylene, ethanol, and ether [4] [5] [7].

Both isomers demonstrate pH-dependent solubility characteristics, with reported pH values of 5.7 for 9 g/L solutions at 20°C [4] [9] [16]. This slightly acidic character influences their behavior in various formulation environments and affects their stability under different pH conditions.

Density and Refractive Index

The physical density measurements provide important characterization data for both butyl acetoacetate isomers. Normal butyl acetoacetate exhibits a density range of 0.976-0.98 g/mL at temperatures between 20-25°C [1] [2] [10]. Tertiary butyl acetoacetate demonstrates a slightly lower density range of 0.954-0.97 g/mL under similar temperature conditions [4] [5] [9].

Refractive index measurements serve as critical quality control parameters for purity assessment and compound identification. Normal butyl acetoacetate shows refractive index values of 1.425-1.435 at 20°C [1] [2]. Tertiary butyl acetoacetate exhibits a more tightly controlled refractive index range of 1.4180-1.4210 when measured at 20°C using the sodium D-line (589 nm) [4] [5] [6].

These optical properties demonstrate the relationship between molecular structure and light interaction, with the tertiary isomer showing more consistent refractive behavior due to its symmetrical molecular geometry. The refractive index data correlates well with density measurements and provides additional confirmation of compound identity and purity.

Physical Description

Liquid
colourless liquid; fruity taste; sweet, brandy-like odour of fermented fruit

XLogP3

1.1

Density

d25 0.98
0.976

Melting Point

-35.6 °C
-35.6°C

UNII

2W08J7H74O

GHS Hazard Statements

H227: Combustible liquid [Warning Flammable liquids]

Other CAS

591-60-6

Wikipedia

Butyl acetoacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Butanoic acid, 3-oxo-, butyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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